![molecular formula C11H10I2O5 B14135068 [(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid CAS No. 89097-40-5](/img/structure/B14135068.png)
[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid is a chemical compound characterized by the presence of two iodine atoms and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid typically involves the iodination of a benzodioxole precursor followed by the introduction of an acetic acid moiety. The reaction conditions often require the use of iodine and a suitable oxidizing agent to achieve the desired iodination. The final step involves the esterification or acylation to introduce the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to convert the acetic acid moiety to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful probe for studying biological systems, particularly in the context of iodine metabolism and thyroid function.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of [(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The benzodioxole moiety can interact with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid can be compared with other iodinated benzodioxole derivatives:
[(5-Iodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid: Similar structure but with only one iodine atom, leading to different reactivity and biological activity.
[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propionic acid: The propionic acid moiety can alter the compound’s solubility and reactivity compared to the acetic acid derivative.
[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]benzoic acid: The benzoic acid moiety introduces additional aromatic interactions, potentially enhancing binding to certain targets.
These comparisons highlight the unique features of this compound, particularly its dual iodine atoms and acetic acid moiety, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
89097-40-5 |
|---|---|
Molecular Formula |
C11H10I2O5 |
Molecular Weight |
476.00 g/mol |
IUPAC Name |
2-[(5,7-diiodo-2,2-dimethyl-1,3-benzodioxol-4-yl)oxy]acetic acid |
InChI |
InChI=1S/C11H10I2O5/c1-11(2)17-9-6(13)3-5(12)8(10(9)18-11)16-4-7(14)15/h3H,4H2,1-2H3,(H,14,15) |
InChI Key |
NSYMJZLTPZXAPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C(=C(C=C2I)I)OCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



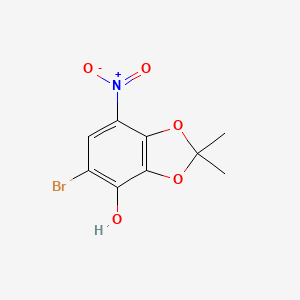
![Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate](/img/structure/B14135003.png)
![[(5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135017.png)
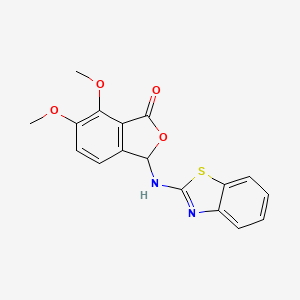
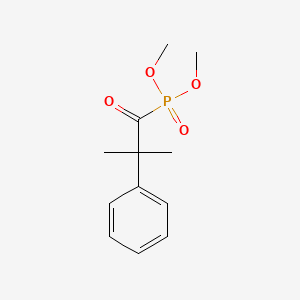
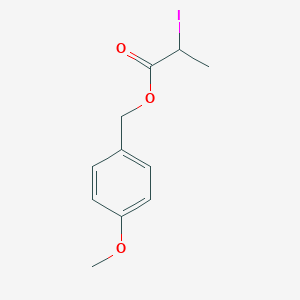
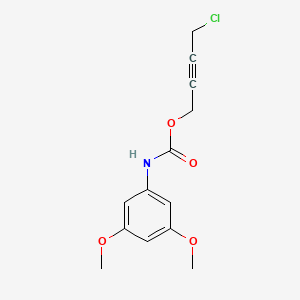


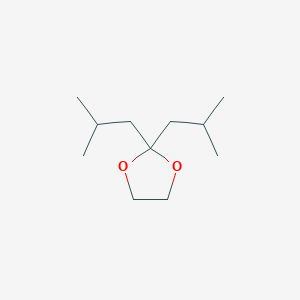
![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)

![1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14135077.png)
